![molecular formula C21H17Cl2FN4O2S B2718830 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 441316-89-8](/img/structure/B2718830.png)
7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H17Cl2FN4O2S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
The compound is explored as a multitarget drug for neurodegenerative diseases due to its potential as a dual‐target‐directed A1/A2A adenosine receptor antagonist with additional inhibitory effects on monoamine oxidases (MAO). This dual functionality may offer advantages in symptomatic as well as disease‐modifying treatment of neurodegenerative diseases over single‐target therapeutics, demonstrating significant potential in preclinical studies for a broad spectrum of neurodegenerative conditions (Brunschweiger et al., 2014).
Antiviral Activity
The compound has been studied for its antiviral properties, particularly against rhinovirus type 1B. Modifications, such as the introduction of a 2-chloro substituent, have shown to substantially increase its antiviral activity, highlighting the compound as a new class of antiviral agents with in vitro activity against rhinoviruses. This suggests potential therapeutic applications in treating viral infections, with specific compounds exhibiting low micromolar IC50 values against several rhinovirus serotypes (Kelley et al., 1988).
DPP-IV Inhibition for Diabetes Treatment
The compound, particularly its derivatives, has been synthesized and evaluated as a dipeptidyl peptidase IV (DPP-IV) inhibitor, showing moderate to good inhibitory activities. This suggests its potential use in the treatment of type 2 diabetes. The structure-activity relationship analysis of these derivatives has provided insights into designing more potent DPP-IV inhibitors, indicating the therapeutic potential of this compound in managing blood glucose levels in diabetic patients (Mo et al., 2015).
Antitumor Activity
Exploration into the compound’s derivatives has shown potent antitumor activity with low toxicity. The design and synthesis of sulfonamide derivatives containing this compound have led to significant antitumor agents, indicating its potential as a base for developing new cancer therapies. These findings suggest a promising avenue for cancer treatment, with specific derivatives displaying high therapeutic indices and antitumor efficacy in preclinical models (Huang et al., 2001).
Propriétés
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-6-8-13(22)9-7-12)20(25-18)31-11-14-15(23)4-3-5-16(14)24/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXWILFAFSMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2718752.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)

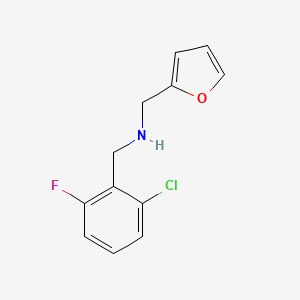

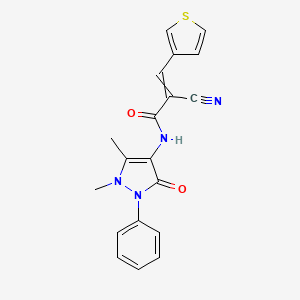
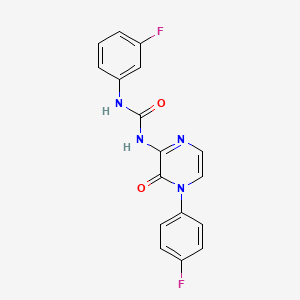
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718765.png)
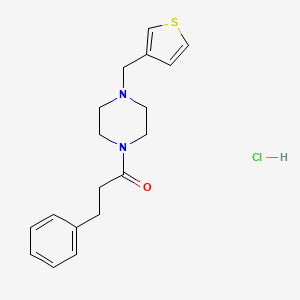
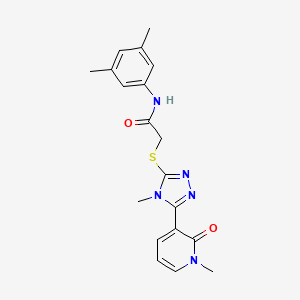
![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)